Physicochemical Differentiation: Lipophilicity and Predicted ADME Profile of 219689-55-1
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide exhibits a calculated LogP of 2.59 (ACD/Labs Percepta Platform) . This places the compound in a moderate lipophilicity range, with predicted LogD (pH 7.4) of 2.53 and an ACD/BCF (bioconcentration factor) of 48.94 . In comparison, the unsubstituted parent compound N-(cyclopropylmethyl)benzamide (CAS 756488-62-7) has a molecular weight of 175.23 g/mol versus 224.69 g/mol for the 2-amino-5-chloro derivative—a 28% increase in molecular weight attributable to the amino and chloro substituents . The ortho-amino and para-chloro substitutions increase hydrogen bond donor count from 1 to 3 and hydrogen bond acceptor count from 1 to 3 relative to the unsubstituted parent . The compound has zero Rule of 5 violations, indicating favorable predicted oral bioavailability characteristics compared to higher molecular weight benzamide derivatives that may exceed Lipinski thresholds .
| Evidence Dimension | Lipophilicity and molecular properties |
|---|---|
| Target Compound Data | MW: 224.69 g/mol; LogP: 2.59; HBD: 3; HBA: 3; Rotatable bonds: 3; Rule of 5 violations: 0 |
| Comparator Or Baseline | N-(cyclopropylmethyl)benzamide: MW: 175.23 g/mol; HBD: 1; HBA: 1 |
| Quantified Difference | Target compound has 28% higher MW, +2 HBD, +2 HBA, with chloro substitution contributing to increased lipophilicity |
| Conditions | Calculated using ACD/Labs Percepta Platform and EPISuite |
Why This Matters
Selection of this compound over simpler benzamides is justified when experimental designs require the specific polarity, hydrogen bonding capacity, and lipophilicity conferred by the 2-amino-5-chloro substitution pattern for target engagement or partitioning behavior.
